Bis-NH2-PEG2

説明

do not confuse with EDDA, an EDTA derivative

Structure

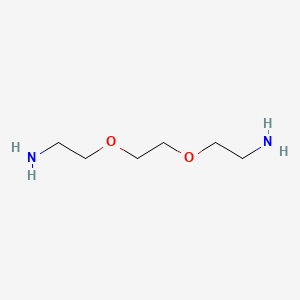

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBOPFCKHIJFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-53-5 | |

| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044742 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-59-9 | |

| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-aminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dioxaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-NH2-PEG2: Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Bis-NH2-PEG2, a valuable tool for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, reactivity, and provides illustrative protocols for its use in bioconjugation and proteomics applications.

Core Chemical and Physical Properties

This compound, also known by several synonyms including 1,8-Diamino-3,6-dioxaoctane and PROTAC Linker 19, is a short-chain, homobifunctional polyethylene (B3416737) glycol (PEG) derivative.[1] Its structure is characterized by two primary amine groups at either end of a two-unit ethylene (B1197577) glycol chain. This configuration imparts desirable properties such as hydrophilicity and reactivity, making it a versatile linker in various scientific applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

| Property | Value | Reference |

| CAS Number | 929-59-9 | [1][2][3] |

| Molecular Formula | C6H16N2O2 | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid or solid powder | [2] |

| Purity | ≥95% - 99.95% | [1] |

| Density | 1.015 g/mL at 25 °C | [4] |

| Boiling Point | 105-109 °C at 6 mmHg | [4] |

| Solubility | Soluble in water and DMSO | [2][5] |

| Storage Conditions | Store at -20°C to -5°C, keep in a dry and dark place. | [2][3] |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. A typical ¹H NMR spectrum provides a clear signature of its structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1,8-Diamino-3,6-dioxaoctane is characterized by specific chemical shifts corresponding to the protons in its structure.[6][7] The spectrum would typically show signals for the amine protons and the ethylene glycol protons.

Reactivity and Applications

The utility of this compound lies in the reactivity of its terminal primary amine groups. These amines readily participate in nucleophilic reactions, forming stable covalent bonds with various functional groups.

Key Reactions

The primary amines of this compound are most commonly reacted with:

-

Activated Carboxylic Acids (e.g., NHS esters): This is a widely used reaction in bioconjugation to form stable amide bonds. The reaction is typically carried out in a pH range of 7-9.[8]

-

Aldehydes and Ketones: The reaction with aldehydes and ketones forms an imine (Schiff base), which can be further reduced to a stable secondary amine. This reaction is pH-dependent, with an optimal pH around 5.

-

Isothiocyanates: This reaction yields a stable thiourea (B124793) linkage.

Primary Applications

This compound is a versatile linker molecule with a growing number of applications in biotechnology and pharmaceutical development.

-

PROTACs (Proteolysis Targeting Chimeras): It is frequently used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[2][3] The PEG spacer enhances the solubility and can influence the ternary complex formation.

-

Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules, or to attach them to surfaces.

-

Nanoparticle Functionalization: The amine groups can be used to functionalize the surface of nanoparticles, improving their biocompatibility and providing handles for further modification.

-

Drug Delivery: As a component of drug delivery systems, it can improve the pharmacokinetic properties of therapeutic agents.

Experimental Protocols & Workflows

The following sections provide a detailed experimental protocol for a common application of this compound and a workflow diagram for PROTAC synthesis.

Experimental Protocol: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxylic acid-containing molecule in DMF or DMSO to a desired concentration.

-

Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each. Prepare this solution fresh.

-

Dissolve this compound in the Coupling Buffer. A 10 to 50-fold molar excess of the linker over the carboxylic acid-containing molecule is recommended.

-

-

Activation of Carboxylic Acid:

-

Add the EDC/NHS solution to the carboxylic acid-containing molecule solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add the this compound solution to the activated carboxylic acid solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification:

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and byproducts.

-

Monitor the purification process using techniques like HPLC.

-

-

Characterization:

-

Characterize the final conjugate using methods such as mass spectrometry to confirm the successful conjugation.

-

PROTAC Synthesis Workflow

The following diagram illustrates a typical two-step workflow for the synthesis of a PROTAC molecule using this compound as a linker. This process involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker.

Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly versatile and valuable molecule in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, hydrophilicity, and the reactivity of its primary amine groups make it an ideal choice for a variety of applications, most notably as a linker in the rapidly expanding field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in research and development.

References

- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. 1,8-Diamino-3,6-dioxaoctane - CAS:929-59-9 - AllBioChem [allbiochem.com]

- 5. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [chemicalbook.com]

- 6. 1,8-Diamino-3,6-dioxaoctane(929-59-9) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Bis-NH2-PEG2: Structure, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol (PEG) linker. Its versatile chemical properties make it a valuable tool in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, summarizes key quantitative data, provides experimental protocols for its application, and visualizes its role in cellular pathways.

Core Concepts: The this compound Structure

This compound, also known as 1,5-diamino-3-oxapentane, is a short-chain polyethylene glycol derivative with two primary amine (-NH2) groups at its termini.[1] These terminal amines serve as reactive handles for covalent attachment to various molecules, making it an effective crosslinking agent.

The fundamental structure consists of two ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. This hydrophilicity can enhance the solubility and reduce the aggregation of conjugated biomolecules.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in experimental design, particularly in determining appropriate solvents and reaction conditions.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₆N₂O₂ | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| CAS Number | 929-59-9 | [2] |

| Appearance | Colorless to light yellow liquid or solid powder | [2][3] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) and water. | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at -20°C, protected from light and moisture. | [1][2] |

Applications in Bioconjugation and Drug Delivery

The presence of two primary amine groups makes this compound a versatile linker for a variety of bioconjugation applications. These amines can react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters), to form stable amide bonds.

Protein Modification and Crosslinking

This compound can be used to crosslink proteins or to conjugate other molecules to proteins. The PEG spacer can help to maintain the protein's tertiary structure and biological activity by providing distance between the conjugated molecules.

PROTAC Linker

A significant application of this compound is as a linker in the synthesis of PROTACs.[2][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6][7]

The following Graphviz diagram illustrates the general mechanism of action for a PROTAC utilizing a linker like this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the efficiency of target protein degradation. The optimal linker length is target-dependent and must be determined empirically. The following table summarizes comparative data on the effect of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | Optimal Linker Length (PEG units) | Effect of Suboptimal Length | Reference |

| BRD4 | CRBN | PEG | 4-5 | Reduced degradation with 1-2 PEG units. | [7] |

| Estrogen Receptor α (ERα) | VHL | PEG | 4 | Shorter or longer linkers showed decreased degradation. | [4] |

| TANK-binding kinase 1 (TBK1) | VHL | PEG | 3 | Shorter linkers were less effective. | [4] |

| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG/Alkyl | Not specified, but length-dependent | Linker length optimization was crucial for potency. | [4] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Protein Conjugation using this compound and an NHS Ester

This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via a this compound linker. This is a two-step process where the NHS ester first reacts with one amine of the PEG linker, and the other amine is then available for conjugation. For direct crosslinking of two proteins, a homobifunctional NHS-PEG-NHS crosslinker would be used in a one-step reaction.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

NHS-ester functionalized molecule

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

-

Activation of this compound (optional, for creating a heterobifunctional linker in situ):

-

This step is for when you are first attaching a molecule to the PEG linker before attaching the linker to the protein.

-

Dissolve the NHS-ester functionalized molecule and a molar excess of this compound in anhydrous DMSO or DMF.

-

The reaction is typically carried out at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

-

-

Conjugation to Protein:

-

If you have a pre-activated linker (e.g., NHS-PEG-NH2), dissolve it in DMSO or DMF immediately before use.

-

Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-50 fold) over the protein is typically used to drive the reaction. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The pH of the reaction should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.[11]

-

UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a chromophore, the degree of labeling.

-

TNBS Assay: To quantify the number of free primary amines remaining on the protein surface after conjugation, which can be used to estimate the degree of PEGylation.[5]

-

The following Graphviz diagram illustrates the experimental workflow for protein conjugation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 4. benchchem.com [benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-NH2-PEG2 (CAS: 929-59-9) for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-NH2-PEG2, a short-chain polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced therapeutics. This document details its chemical properties, applications—with a focus on Proteolysis Targeting Chimeras (PROTACs)—experimental protocols for its use, and its role in modulating cellular signaling pathways.

Core Properties and Specifications

This compound, also known by synonyms such as 1,2-Bis(2-aminoethoxy)ethane and 1,8-Diamino-3,6-dioxaoctane, is a hydrophilic, bifunctional linker.[1] Its defining feature is the presence of a primary amine group at both ends of a short diethylene glycol chain, making it a valuable building block in bioconjugation and medicinal chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers. Purity levels are consistently high, though it is always recommended to refer to the Certificate of Analysis for specific batches.[2][3][4]

| Property | Value | References |

| CAS Number | 929-59-9 | [1][2][5][6][7] |

| Molecular Formula | C6H16N2O2 | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2][3] |

| Appearance | Solid Powder | [2] |

| Purity | ≥95% to ≥98% | [1][2][3] |

| Solubility | DMSO: 250 mg/mL (1686.91 mM) | [2] |

| Storage Conditions | -20°C, dry, and dark | [2][3] |

Chemical Structure and Nomenclature

| Name | Structure |

| IUPAC Name | 2,2'-(ethane-1,2-diylbis(oxy))bis(ethan-1-amine) |

| SMILES | NCCOCCOCCN |

| InChI | InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 |

Applications in Drug Development: The PROTAC Linker

This compound is prominently used as a flexible linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5][8]

A PROTAC molecule consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[5]

The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and hydrophilicity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[5] PEG-based linkers, such as this compound, are favored for their ability to improve the solubility and bioavailability of the PROTAC molecule.[5][6]

Experimental Protocols: PROTAC Synthesis via Amide Bond Formation

The dual amine functionality of this compound allows for the sequential formation of stable amide bonds with carboxyl-functionalized ligands for the POI and the E3 ligase. This is a common and robust strategy in PROTAC synthesis.

General Principle of Synthesis

The synthesis is typically a two-step process to avoid the formation of homodimers.

-

Step 1: Mono-acylation. The first ligand (e.g., a carboxylic acid derivative of an E3 ligase ligand like pomalidomide) is reacted with a large excess of this compound. The stoichiometric imbalance favors the formation of a mono-substituted intermediate where only one of the amine groups on the PEG linker has formed an amide bond.

-

Step 2: Second Amide Coupling. After purification, the mono-substituted intermediate, which now has a free terminal amine, is reacted with the second ligand (e.g., a carboxylic acid derivative of a POI binder) to form the final PROTAC.

Representative Protocol for Amide Coupling

This protocol is a representative methodology for the coupling of a carboxylic acid-functionalized ligand to one of the amine groups of this compound.

Materials:

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

This compound (CAS 929-59-9)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the Carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve a stoichiometric excess of this compound (e.g., 5.0 equivalents) in anhydrous DMF.

-

Slowly add the activated ligand solution to the this compound solution with continuous stirring at room temperature.

-

Monitor the reaction progress using LC-MS, looking for the formation of the mono-substituted product. The reaction is typically complete within 4-12 hours.

-

Upon completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO3, water, and brine to remove unreacted starting materials and reagents.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography to isolate the mono-substituted intermediate (Ligand-NH-PEG2-NH2).

-

This intermediate can then be used in a second, similar amide coupling reaction with the second carboxylic acid-functionalized ligand to yield the final PROTAC.

Signaling Pathways and Mechanism of Action

PROTACs constructed with linkers like this compound function by inducing the degradation of a target protein through the Ubiquitin-Proteasome System (UPS). This mechanism is distinct from traditional inhibitors that only block a protein's activity.

The PROTAC-Mediated Protein Degradation Pathway

The general workflow for PROTAC-mediated protein degradation is a catalytic cycle that efficiently eliminates the target protein.

References

- 1. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Bis-NH2-PEG2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who utilize PEG linkers in various applications, including bioconjugation, drug delivery, and proteomics.

Core Properties of this compound

This compound, also known as 1,8-diamino-3,6-dioxaoctane, is a short-chain PEG derivative featuring primary amine groups at both ends. These terminal amines facilitate the covalent attachment of biomolecules, small molecules, or surfaces. The defined length and hydrophilic nature of the PEG chain impart favorable solubility and pharmacokinetic properties to the resulting conjugates.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 148.20 g/mol | [1][2][3][4] |

| Molecular Formula | C6H16N2O2 | [1][2][3][4] |

| CAS Number | 929-59-9 | [1][2][3][4] |

| Purity | ≥95% | [3][4] |

| Appearance | Solid Powder | [2] |

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of this compound is critical for its application in precise bioconjugation and drug formulation. Mass spectrometry is the primary analytical technique for this purpose.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This section outlines a general methodology for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To verify the molecular weight of a this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, or water)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an electrospray ionization source

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

-

-

Mass Spectrometry Analysis:

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure mass accuracy.

-

Set the electrospray ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal conditions for the analysis of small, polar molecules.

-

Introduce the prepared this compound sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range. Given the molecular weight of this compound, a range of m/z 100-300 should be sufficient to observe the protonated molecule [M+H]+.

-

-

Data Analysis:

-

Process the acquired mass spectrum using the instrument's software.

-

Identify the peak corresponding to the protonated molecule of this compound ([M+H]+). The expected m/z value would be approximately 149.21 (148.20 + 1.0078).

-

Compare the experimentally determined m/z value with the theoretical value to confirm the identity and purity of the sample.

-

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the molecular weight of this compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination of this compound.

References

An In-depth Technical Guide to the Solubility of Bis-NH2-PEG2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-NH2-PEG2, a homobifunctional PEG linker crucial in bioconjugation, nanotechnology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is paramount for designing and executing experiments, ensuring reaction efficiency, and developing stable formulations.

Introduction to this compound

This compound, also known as 1,8-Diamino-3,6-dioxaoctane, is a short, discrete polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a two-unit PEG chain.[1][2] Its chemical structure (C6H16N2O2) and molecular weight (148.20 g/mol ) contribute to its unique properties.[1][3] The hydrophilic PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.[4][5][6][7] The terminal amine groups are reactive towards activated carboxylic acids (e.g., NHS esters) and carbonyls, enabling its use as a crosslinker or spacer in complex molecular assemblies.[2][4] A significant application is its use as a linker in the synthesis of PROTACs, which are designed to co-opt the cell's ubiquitin-proteasome system to degrade specific target proteins.[1][3][8]

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its use in various applications. Below is a summary of the available quantitative and qualitative solubility data for this compound.

Quantitative data for this compound is limited in publicly available literature. However, a key data point has been established in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in drug discovery and biological screening.

| Solvent | Concentration | Molar Equivalent | Conditions |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 1686.91 mM | Requires ultrasonic agitation[3] |

| Water | No data available | No data available | - |

| Ethanol | No data available | No data available | - |

| Methanol (B129727) | No data available | No data available | - |

| Dichloromethane (DCM) | No data available | No data available | - |

| Dimethylformamide (DMF) | No data available | No data available | - |

Note: The absence of data does not imply insolubility but rather a lack of published quantitative measurements.

General solubility characteristics for short-chain, amine-terminated PEGs provide guidance for solvent selection. The hydrophilic nature of the PEG backbone is a dominant factor.

| Solvent Class | Solubility Assessment | Supporting Information |

| Aqueous Media | Soluble | The hydrophilic PEG spacer is explicitly stated to increase solubility in aqueous media.[4][5][6][7] Bifunctional amine PEGs are generally soluble in water and aqueous buffers.[9][10] |

| Polar Aprotic Solvents | Soluble | Includes DMSO and DMF.[9] High solubility in DMSO is quantitatively confirmed.[3] |

| Chlorinated Solvents | Soluble | Includes chloroform (B151607) and methylene (B1212753) chloride.[9] |

| Alcohols | Less Soluble | Includes methanol and ethanol.[9] |

| Nonpolar Solvents | Insoluble | Includes ether and toluene.[9] General PEGs are noted to be insoluble in hydrocarbons. |

Key Applications & Logical Workflows

The bifunctional nature of this compound makes it a versatile tool for chemical biology and drug development. Its primary role is to link two different molecular entities, leveraging its solubility and defined length.

This compound is widely used as a linker in the construction of PROTACs.[1][3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker (like this compound) that connects them. The linker's flexibility and hydrophilicity are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target.

The dual amine groups allow this compound to act as a homobifunctional crosslinker. It can covalently link two molecules that have been functionalized with amine-reactive groups, such as NHS esters. This is a common strategy for conjugating peptides, proteins, or labeling molecules.

Experimental Protocol: Determining Aqueous Solubility

The following provides a generalized, robust protocol for quantitatively determining the solubility of this compound in an aqueous buffer, adaptable for other solvents. This method is based on creating a saturated solution and measuring the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer and/or ultrasonic bath

-

Thermostatic shaker/incubator (e.g., set to 25 °C)

-

Microcentrifuge or filtering apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or a Total Organic Carbon (TOC) analyzer.

-

Calibrated volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial (e.g., add 50 mg to 1 mL of buffer). The amount should be sufficient to ensure undissolved solid remains.

-

Briefly vortex the mixture and sonicate for 5-10 minutes to break up any large aggregates.[3]

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation. Constant, gentle agitation is required.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vial. Let it stand to allow the solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm filter. This step must be done quickly to avoid temperature changes that could affect solubility.

-

-

-

Quantification of Solute:

-

Carefully pipette a precise volume of the clear supernatant and dilute it with the solvent to a concentration within the linear range of the chosen analytical method.

-

Prepare a set of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample using the analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mM.

-

4.3. Considerations for Accuracy

-

Temperature Control: Solubility is highly temperature-dependent. Maintain a constant temperature throughout the equilibration and separation steps.

-

Purity: The purity of the this compound will directly affect the results. Use a well-characterized lot with known purity (e.g., ≥95%).[1]

-

Solvent pH: For aqueous buffers, solubility can be pH-dependent due to the protonation of the amine groups. Ensure the pH is controlled and reported.

-

Analytical Method: The chosen analytical method must be validated for accuracy, precision, and linearity for this compound.

References

- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]

- 2. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]

- 5. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]

- 6. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]

- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 8. CheMondis Marketplace [chemondis.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]

An In-Depth Technical Guide to the Research Applications of Bis-NH2-PEG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinker that has garnered significant attention in biomedical research. Its structure, featuring a two-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups, imparts a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, hydrogel formation, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 1,8-Diamino-3,6-dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane, PROTAC Linker 19 | [1][2] |

| CAS Number | 929-59-9 | [1][2] |

| Molecular Formula | C6H16N2O2 | [1][2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid powder | [2][3] |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | -20°C, desiccated, and protected from light | [2] |

Applications in Research

The versatility of this compound stems from its two primary amine groups, which can readily react with various functional groups to form stable covalent bonds. This reactivity is harnessed in a multitude of research applications.

Bioconjugation and Surface Modification

The primary amines of this compound serve as reactive handles for conjugation to proteins, peptides, and other biomolecules. This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4] The short PEG2 chain helps to reduce non-specific binding of charged molecules to modified surfaces.[5]

Experimental Protocol: General Amide Coupling to a Carboxylated Surface

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups, a common strategy for functionalizing nanoparticles or sensor surfaces.

Materials:

-

This compound

-

Carboxylated substrate (e.g., nanoparticles, beads)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine, Tris buffer)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

-

Activate the carboxylated surface:

-

Suspend the carboxylated substrate in Activation Buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the suspension. A typical molar ratio is a 2-5 fold excess of EDC/NHS over the available carboxyl groups.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a reactive NHS ester intermediate.

-

-

Conjugate this compound:

-

Wash the activated substrate with Coupling Buffer to remove excess EDC and NHS.

-

Immediately resuspend the activated substrate in Coupling Buffer.

-

Add the this compound stock solution to the activated substrate suspension. The molar ratio of this compound to the substrate will depend on the desired surface density and should be optimized empirically.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Quench the reaction: Add the quenching solution to the reaction mixture and incubate for 15-30 minutes to deactivate any unreacted NHS esters.

-

Wash the functionalized substrate: Centrifuge the substrate and wash it multiple times with PBS to remove unreacted this compound and byproducts.

Workflow for Surface Functionalization

Nanoparticle Functionalization

This compound is employed to modify the surface of various nanoparticles, including gold nanoparticles and quantum dots. This PEGylation strategy is crucial for improving the colloidal stability of nanoparticles in biological fluids, reducing their uptake by the reticuloendothelial system, and providing reactive handles for further bioconjugation of targeting ligands or therapeutic agents.[6]

Quantitative Data on Nanoparticle Functionalization

| Nanoparticle Type | Capping Ligand | PEG Ligand | Quantification Method | Coverage Density (Chains/nm²) |

| Gold Nanoparticles | Citrate | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Inversely correlated with MW |

| Gold Nanocages | PVP | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Lower than citrate-capped |

| Gold Nanorods | CTAB | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Significantly lower than citrate-capped |

This table is illustrative of general trends in PEGylation of gold nanoparticles and is not specific to this compound.

Hydrogel Formation

As a diamino-crosslinker, this compound can react with polymers containing amine-reactive functional groups (e.g., NHS esters, aldehydes) to form hydrogels.[8] These hydrogels are highly hydrated, biocompatible, and can be designed to be biodegradable, making them excellent candidates for drug delivery, tissue engineering, and 3D cell culture.[9][10] The mechanical properties and degradation kinetics of the hydrogel can be tuned by varying the concentration of this compound and the properties of the polymer backbone.

Experimental Protocol: PEG-Gelatin Hydrogel Formation

This protocol describes the formation of a hybrid hydrogel using a 4-arm-PEG with succinimidyl glutarate (SG) end groups and gelatin, where this compound could be used as an alternative or additional crosslinker to gelatin.

Materials:

-

4-arm-PEG-SG

-

Gelatin (or another amine-containing polymer)

-

This compound (as a crosslinker)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (optional)

Procedure:

-

Prepare polymer solutions:

-

Dissolve 4-arm-PEG-SG in cold PBS to the desired concentration.

-

Dissolve gelatin and/or this compound in PBS. If a drug is to be encapsulated, it can be added to this solution.

-

-

Form the hydrogel:

-

Mix the 4-arm-PEG-SG solution and the gelatin/Bis-NH2-PEG2 solution in a 1:1 volume ratio.

-

The crosslinking reaction will begin immediately, forming the hydrogel. The gelation time will depend on the concentration and reactivity of the components.

-

-

Characterize the hydrogel:

-

The swelling ratio, degradation rate, and drug release profile can be characterized by incubating the hydrogel in PBS at 37°C.[11]

-

PROTAC Linker

One of the most prominent applications of this compound is as a linker in the synthesis of PROTACs.[3][12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase in the ternary complex. This compound provides a short, hydrophilic linker that can be readily incorporated into PROTAC synthesis.[14]

Signaling Pathway: KRAS Degradation

PROTACs are being actively developed to target oncogenic proteins like KRAS. A PROTAC designed to degrade KRASG12C would involve a warhead that binds to KRASG12C, a linker such as one derived from this compound, and a ligand for an E3 ligase like VHL or Cereblon. The formation of the KRASG12C-PROTAC-E3 ligase ternary complex leads to the ubiquitination and degradation of KRASG12C, thereby inhibiting downstream signaling pathways like the MAPK pathway, which is crucial for cancer cell proliferation.[15][16][17]

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional linker like this compound, where one amine is first reacted, and the second is then coupled to the other ligand.

Materials:

-

This compound

-

Ligand 1 (with a reactive group for amines, e.g., an NHS ester)

-

Ligand 2 (with a reactive group for amines, e.g., an NHS ester)

-

Anhydrous DMF or DMSO

-

Diisopropylethylamine (DIPEA)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Mono-functionalization of the linker:

-

Dissolve Ligand 1 in anhydrous DMF.

-

Add a large excess of this compound (e.g., 10-20 equivalents) to the solution to favor the formation of the mono-substituted product.

-

Add DIPEA as a base and stir the reaction at room temperature.

-

Monitor the reaction by LC-MS.

-

Purify the mono-substituted linker-ligand conjugate using HPLC.

-

-

Coupling to the second ligand:

-

Dissolve the purified mono-substituted conjugate in anhydrous DMF.

-

Add Ligand 2 (typically in a slight excess, e.g., 1.2-1.5 equivalents).

-

Add DIPEA and stir the reaction at room temperature.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Purify the final PROTAC product using HPLC.

-

Confirm the structure and purity using LC-MS and NMR.

-

Conclusion

This compound is a valuable and versatile tool in the arsenal (B13267) of researchers in drug development and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature enable a wide range of applications, from enhancing the properties of biomolecules and nanoparticles to forming advanced materials like hydrogels and serving as a critical component in targeted protein degradation strategies. The experimental protocols and conceptual workflows provided in this guide offer a starting point for harnessing the potential of this compound in innovative research endeavors. As the fields of bioconjugation and targeted therapeutics continue to evolve, the utility of such well-defined linkers is set to expand even further.

References

- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]

- 6. chem.fsu.edu [chem.fsu.edu]

- 7. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]

- 9. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of Bis-NH2-PEG2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Bis-NH2-PEG2 (CAS: 929-59-9), a bifunctional amine-terminated polyethylene (B3416737) glycol linker. It is intended to serve as a technical resource for professionals in research and drug development who handle or utilize this compound, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes key safety information, outlines standardized experimental protocols for toxicity assessment, and provides visual representations of relevant biological and experimental workflows.

Section 1: Chemical and Physical Properties

This compound, also known by its chemical names 1,5-diamino-3-oxapentane and 1,2-Bis(2-aminoethoxy)ethane, is a clear, colorless liquid.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media, a valuable characteristic for biological applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 929-59-9 | [1][2][3] |

| Molecular Formula | C6H16N2O2 | [3] |

| Molecular Weight | 148.21 g/mol | [4] |

| Appearance | Clear colorless to pale-yellow liquid | [1][4] |

| Boiling Point | 105-109 °C at 6 mmHg | [1] |

| Density | 1.015 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.461 | [1] |

| Solubility | Miscible in water | [1][4] |

Section 2: Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[4][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [5][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5][6] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5] |

Table 3: Precautionary Statements (P-Statements) for Safe Handling

| Code | Precautionary Statement | Reference(s) |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5][6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [6] |

| P405 | Store locked up. | [5][7] |

Section 3: Experimental Protocols for Safety Assessment

The safety data presented are typically derived from standardized studies following OECD (Organisation for Economic Co-operation and Development) guidelines. The following sections detail the general methodologies for the key toxicity endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[8]

Methodology:

-

Test Animals: Typically, young adult female rats are used.[8]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[8] They are fasted overnight before dosing.[8]

-

Dosing: The test substance is administered orally by gavage in a stepwise procedure.[8] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]

-

Procedure: A small group of animals (typically 3) is dosed at the starting level.[9] The outcome (mortality or survival) determines the next step: testing at a higher dose, a lower dose, or ceasing testing.[9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[7][10]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[7]

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eye.[11][12]

Methodology:

-

Test Animals: Albino rabbits are the recommended species for this test.[11][12]

-

Procedure: A single dose (typically 0.1 mL for liquids) of the test substance is applied to the conjunctival sac of one eye of the animal.[13][14] The other eye remains untreated as a control.[13]

-

Initial Test: The test is initially performed on a single animal.[11] If severe effects are observed, no further testing is necessary. If the results are less severe, the test is confirmed in additional animals.[11][14]

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[11] The observation period may be extended up to 21 days to assess the reversibility of the effects.[12]

-

Scoring: Ocular lesions are scored using a standardized system (e.g., Draize scale).[15]

Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)

This test is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).[16][17]

Methodology:

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.[17][18]

-

Topical Application: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.[17]

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site.[17][18] A control group, not exposed during induction, is also challenged.[17]

-

Observations: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.[19]

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred.[18]

Section 4: Biological Context and Experimental Workflows

This compound is widely used as a linker in the development of PROTACs.[3][15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[4][20]

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism by which a PROTAC, utilizing a linker such as this compound, facilitates the degradation of a target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Skin Sensitization Assessment

The following diagram outlines the key steps in a Guinea Pig Maximization Test (GPMT) to assess the skin sensitization potential of a substance like this compound.

Caption: Workflow for the Guinea Pig Maximization Test (GPMT).

Section 5: Storage and Handling

-

Storage: Store in a cool, dark place, under an inert gas atmosphere.[4] Recommended storage temperatures vary by supplier, ranging from room temperature to below +30°C or at -5°C.[1][3]

-

Handling: Use in a well-ventilated area.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5][6] Avoid breathing vapors or mist.[7]

-

Incompatibilities: Incompatible with strong oxidizing agents and acids.[4]

Section 6: First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or doctor.[6]

This guide provides a summary of available safety information and standardized testing protocols for this compound. It is crucial for all personnel to consult the most current and specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical and to adhere to all institutional and regulatory safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. ijrap.net [ijrap.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. flashpointsrl.com [flashpointsrl.com]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ec.europa.eu [ec.europa.eu]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. biopharma.co.uk [biopharma.co.uk]

- 21. cloudfront.zoro.com [cloudfront.zoro.com]

The Strategic Imperative of Bis-NH2-PEG2 in Advanced Drug Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis-NH2-PEG2, a diamine-functionalized polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical component in the rational design of sophisticated therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique physicochemical properties, including hydrophilicity and defined length, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, and its application in drug development, with a focus on PROTACs targeting the c-Met oncogene.

Core Concepts: Synonyms and Chemical Properties

This compound is known by several alternative names and chemical identifiers, which are crucial for comprehensive literature and database searches. Understanding these synonyms is fundamental for researchers navigating the landscape of bioconjugation and drug linker technology.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| Common Name | This compound |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]ethan-1-amine[1] |

| Alternative Chemical Names | 1,8-Diamino-3,6-dioxaoctane[2][3] |

| 1,2-Bis(2-aminoethoxy)ethane[2][3] | |

| 3,6-dioxaoctamethylenediamine[2][3] | |

| Trade/Linker Name | PROTAC Linker 19[1][2] |

| CAS Number | 929-59-9[1][2][3] |

The physical and chemical properties of this compound underpin its utility as a linker molecule. Its PEG backbone imparts hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. The terminal primary amine groups provide reactive handles for conjugation to other molecular entities.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H16N2O2 | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Solid Power / Liquid | [1] |

| Purity | ≥95% - ≥98% | [1][2][3] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark at -20°C for 1 year | [1] |

Application in PROTAC Design: Targeting the c-Met Oncogene

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the proliferation, differentiation, and metastasis of various cancer cells through the activation of multiple downstream signaling cascades.[4] PROTACs offer a novel therapeutic strategy by inducing the degradation of c-Met rather than simply inhibiting its kinase activity. The linker, in this case, represented by this compound, is a pivotal component that dictates the efficacy of the resulting PROTAC.

Signaling Pathway of c-Met

The following diagram illustrates the signaling pathways downstream of c-Met activation, which are abrogated by PROTAC-mediated degradation of the receptor.

References

- 1. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, enabling the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, has revolutionized the pharmaceutical industry by enhancing the therapeutic properties of numerous drugs. The unique physicochemical characteristics of PEG—including its hydrophilicity, biocompatibility, and non-immunogenicity—make it an ideal candidate for improving drug solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of PEG linkers, their properties, the chemistries used for their conjugation, and the analytical techniques for their characterization, aimed at professionals in research and drug development.[1][2][3][4][]

Core Concepts of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH2-CH2-O-).[1][4] The length of the PEG chain can be precisely controlled to achieve desired physicochemical properties. PEG linkers are broadly classified based on their structure, molecular weight distribution, and the reactivity of their terminal functional groups.

Structural Classification

-

Linear PEGs: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type of PEG linker used in bioconjugation.[3]

-

Branched PEGs: These have multiple PEG chains radiating from a central core. This "umbrella-like" structure provides enhanced steric hindrance, which can be more effective at protecting the conjugated biomolecule from enzymatic degradation and immune recognition compared to linear PEGs of the same total molecular weight.[6]

-

Multi-arm PEGs: These structures have more than two PEG chains extending from a central core and can be used to create complex architectures or to attach multiple molecules.

Classification by Molecular Weight Distribution

-

Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by a polydispersity index (PDI).[2][4]

-

Monodisperse (or Discrete) PEGs (dPEGs): These are single molecular weight PEG compounds with a precise number of ethylene oxide units.[2][4][7] The use of monodisperse PEGs allows for the creation of more homogeneous bioconjugates with well-defined properties, which is highly desirable for therapeutic applications.[7]

A logical breakdown of PEG linker types is illustrated in the diagram below.

Physicochemical Properties of PEG Linkers

The properties of a PEG linker are largely determined by its molecular weight and structure. The table below summarizes key physicochemical properties of several discrete PEG (dPEG®) linkers.

| dPEG® Product | Number of EO Units | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| dPEG® 4 | 4 | 237.26 | 14.1 |

| dPEG® 8 | 8 | 413.47 | 28.3 |

| dPEG® 12 | 12 | 589.68 | 42.5 |

| dPEG® 24 | 24 | 1142.31 | 85.1 |

Data is illustrative and may vary based on specific functional groups.

Impact of PEGylation on Pharmacokinetics

One of the primary goals of PEGylation is to improve the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, leading to a longer circulation half-life.[8] This effect is generally dependent on the molecular weight and structure of the attached PEG.

Quantitative Impact of PEG Linker Size on Half-Life

The effect of PEG size on the half-life of a biopharmaceutical is exemplified by the different formulations of peginterferon alfa.

| Drug | PEG Moiety | Absorption Half-life (hours) | Reference |

| Interferon alfa | None | 2.3 | [8][9] |

| Peginterferon alfa-2b | 12 kDa linear | 4.6 | [8][9] |

| Peginterferon alfa-2a | 40 kDa branched | 50 | [8][9] |

As the data indicates, a larger, branched PEG chain can dramatically increase the absorption half-life compared to a smaller, linear PEG.

Cleavable vs. Non-Cleavable PEG Linkers

In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the choice between a cleavable and a non-cleavable linker is critical as it dictates the mechanism of payload release.[10]

-

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the cytotoxic payload upon reaching the target site, such as the acidic environment of endosomes or the presence of specific enzymes within the tumor cell.[11] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[11][12]

-

Non-Cleavable Linkers: These linkers are highly stable and rely on the complete lysosomal degradation of the antibody to release the payload.[10] This generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.[10]

The diagram below illustrates the different release mechanisms for cleavable and non-cleavable linkers in the context of an ADC.

References

- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bioconjugation using Bis-NH2-PEG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinking reagent. Its structure consists of a short, hydrophilic diethylene glycol (PEG2) spacer terminated at both ends with primary amine groups. This configuration makes it a versatile tool in bioconjugation, particularly for linking molecules that possess reactive carboxyl groups. The polyethylene (B3416737) glycol spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and minimize steric hindrance.